1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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Overview
Description
The compound “(2E)-2-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzyl chloride, indole derivatives, and thiazolidinone precursors. The key steps in the synthesis may involve:
Formation of the indole derivative: This can be achieved through Fischer indole synthesis or other methods.
Condensation reactions: The indole derivative is then reacted with 2,4-dichlorobenzyl chloride to form the intermediate.
Hydrazone formation: The intermediate is further reacted with hydrazine derivatives to form the hydrazone.
Cyclization: The final step involves cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-2-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-2-ONE
- **(2E)-2-[(2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-ONE
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C19H14Cl2N4OS |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
(2E)-2-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14Cl2N4OS/c20-14-6-5-12(16(21)7-14)9-25-10-13(15-3-1-2-4-17(15)25)8-22-24-19-23-18(26)11-27-19/h1-8,10H,9,11H2,(H,23,24,26)/b22-8+ |
InChI Key |
JGVCFYIGOIVEGD-GZIVZEMBSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)S1 |
Origin of Product |
United States |
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